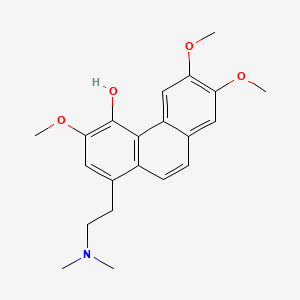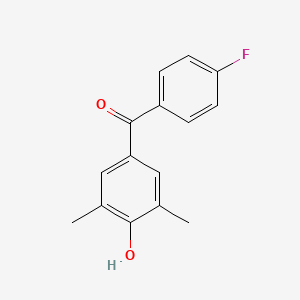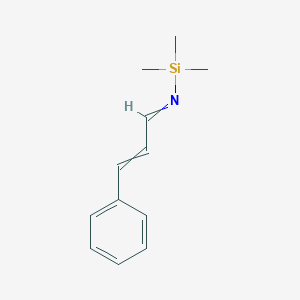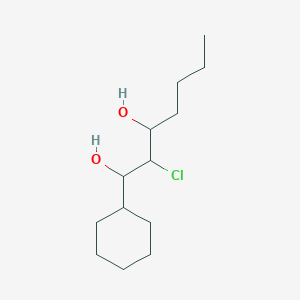
2-Chloro-1-cyclohexylheptane-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-1-cyclohexylheptane-1,3-diol is an organic compound characterized by a cyclohexyl ring attached to a heptane chain with a chlorine atom and two hydroxyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-cyclohexylheptane-1,3-diol typically involves the chlorination of 1-cyclohexylheptane-1,3-diol. This can be achieved through the reaction of 1-cyclohexylheptane-1,3-diol with thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures a high yield and purity of the compound. Catalysts such as Lewis acids may be used to enhance the reaction rate and selectivity.
化学反応の分析
Types of Reactions
2-Chloro-1-cyclohexylheptane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form alkanes or alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium hydroxide (NaOH) for hydroxyl substitution and sodium azide (NaN3) for azide substitution.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: NaOH in water or ethanol, NaN3 in dimethylformamide (DMF).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of hydroxyl or azide derivatives.
科学的研究の応用
2-Chloro-1-cyclohexylheptane-1,3-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
作用機序
The mechanism of action of 2-Chloro-1-cyclohexylheptane-1,3-diol involves its interaction with molecular targets such as enzymes and receptors. The chlorine atom and hydroxyl groups play a crucial role in its reactivity and binding affinity. The compound may inhibit or activate specific pathways, leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential.
類似化合物との比較
Similar Compounds
1-Chloro-2-cyclohexylheptane-1,3-diol: Similar structure but different position of the chlorine atom.
2-Bromo-1-cyclohexylheptane-1,3-diol: Bromine instead of chlorine.
2-Chloro-1-cyclohexylhexane-1,3-diol: Shorter carbon chain.
Uniqueness
2-Chloro-1-cyclohexylheptane-1,3-diol is unique due to its specific structural arrangement, which influences its chemical reactivity and biological activity. The presence of both chlorine and hydroxyl groups provides a versatile platform for various chemical modifications and applications.
特性
CAS番号 |
109898-28-4 |
|---|---|
分子式 |
C13H25ClO2 |
分子量 |
248.79 g/mol |
IUPAC名 |
2-chloro-1-cyclohexylheptane-1,3-diol |
InChI |
InChI=1S/C13H25ClO2/c1-2-3-9-11(15)12(14)13(16)10-7-5-4-6-8-10/h10-13,15-16H,2-9H2,1H3 |
InChIキー |
HDFQULFBLBYJHP-UHFFFAOYSA-N |
正規SMILES |
CCCCC(C(C(C1CCCCC1)O)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


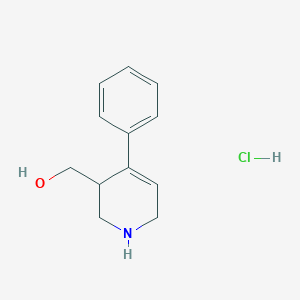
![N-Methyl-2-[(phenylsulfanyl)methyl]prop-2-enamide](/img/structure/B14335358.png)
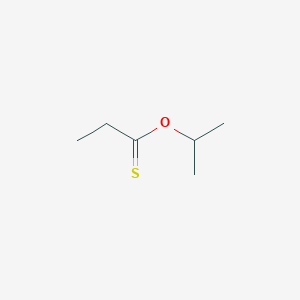
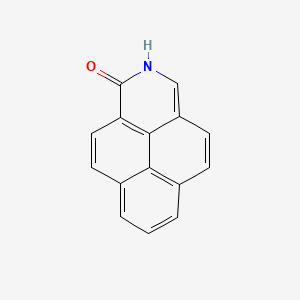
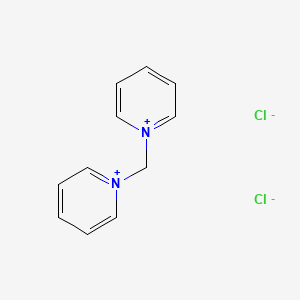

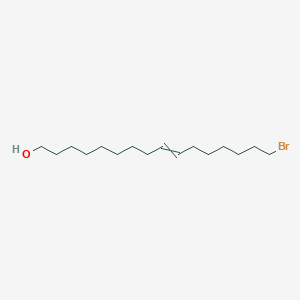

![{[(4-Chlorophenyl)methyl]sulfanyl}(tricyclohexyl)stannane](/img/structure/B14335416.png)
![[(E)-[3,5,5-trimethyl-6-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]cyclohex-2-en-1-ylidene]amino]thiourea](/img/structure/B14335419.png)
![4-[5-(4-Methoxyphenyl)-1,3-dioxan-2-yl]phenol](/img/structure/B14335424.png)
